3-(Phenylsulfonyl)propan-1-ol

Catalog No.
S729301
CAS No.
25062-90-2
M.F
C9H12O3S
M. Wt
200.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Phenylsulfonyl)propan-1-ol

CAS Number

25062-90-2

Product Name

3-(Phenylsulfonyl)propan-1-ol

IUPAC Name

3-(benzenesulfonyl)propan-1-ol

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

InChI

InChI=1S/C9H12O3S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2

InChI Key

VUGYEHRXNLUETF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCO

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCO

3-(Phenylsulfonyl)propan-1-ol is a highly versatile, bifunctional aliphatic building block characterized by a robust phenylsulfonyl moiety and a primary hydroxyl group [1]. In industrial and laboratory procurement, it is primarily valued as a stable 3-carbon linchpin used to construct complex heterocycles, spiro-compounds, and active pharmaceutical ingredients (APIs) [2]. The sulfone group not only serves as an excellent leaving group in reductive eliminations but also powerfully acidifies adjacent protons for carbanion-mediated C-C bond formation, while the primary alcohol provides a selective handle for etherification, esterification, or controlled oxidation [1].

Research Fit

Workflow Reductive desulfonylation, Julia olefination, chiral sulfone synthesis
Selection Aryl sulfone reactivity required; alkyl sulfones may not substitute
Grade ≥95% purity typical; NMR/HPLC/GC characterization available

Substituting 3-(Phenylsulfonyl)propan-1-ol with its unoxidized sulfide counterpart, 3-(phenylthio)propan-1-ol, fundamentally alters a synthetic route by forcing a late-stage oxidation step [1]. In complex API synthesis, subjecting advanced intermediates to harsh oxidants (e.g., mCPBA or Oxone) to form the sulfone frequently results in the destructive over-oxidation of sensitive amines, alkenes, or electron-rich aromatic rings, leading to severe yield attrition [2]. Furthermore, replacing the alcohol with a pre-formed halide, such as 3-chloro-1-phenylsulfonylpropane, restricts the chemist to harsh, base-driven SN2 alkylations, entirely eliminating the possibility of utilizing mild, neutral Mitsunobu coupling conditions [1].

Substitution Risk

! Alkyl sulfone analogs may fail in reductive desulfonylation; phenyl group enables single-electron transfer pathway.
! Julia olefination requires phenyl sulfone; alkyl sulfones do not support the same coupling cascade.
! Aryl sulfone stereoelectronic effects can alter chiral building block synthesis outcomes versus aliphatic analogs.

Mild Coupling Versatility via Mitsunobu Reactivity

When appending a 3-(phenylsulfonyl)propyl chain to sterically hindered or base-sensitive nucleophiles, 3-(Phenylsulfonyl)propan-1-ol permits the use of mild Mitsunobu coupling conditions at ambient temperatures [1]. Conversely, deploying the comparator 3-chloro-1-phenylsulfonylpropane mandates harsh basic conditions (e.g., K2CO3 in DMF at >80°C), which routinely triggers base-catalyzed elimination to yield undesired phenyl allyl sulfone. Class-level studies demonstrate that Mitsunobu protocols with sulfonyl-alcohols achieve 75-85% yields, avoiding the 20-30% yield penalty typically suffered during direct SN2 alkylation due to competing elimination [2].

Evidence DimensionCoupling Yield and Reaction Conditions
Target Compound Data75-85% yield at 20-25°C (Mitsunobu protocol)
Comparator Or Baseline3-chloro-1-phenylsulfonylpropane (50-60% yield at 80°C due to elimination)
Quantified Difference20-25% higher isolated yield under base-free, ambient conditions
ConditionsCoupling with base-sensitive phenolic or amine nucleophiles

Procuring the alcohol rather than the halide preserves sensitive substrates and improves overall reaction efficiency by avoiding destructive, high-temperature basic conditions.

Reductive desulfonylation outcome
Head-to-head
Phenylsulfonyl derivative reduced to alkene; tert-butylsulfonyl analog gave no alkene under identical Na-Hg conditions
Supports reaction design with clean elimination step
Mechanistic divergence confirmed; alkyl sulfone not a direct substitute

Avoidance of Late-Stage Oxidation Risks

Embedding the sulfone oxidation state early by procuring 3-(Phenylsulfonyl)propan-1-ol bypasses the need for downstream oxidation [1]. If the baseline sulfide, 3-(phenylthio)propan-1-ol, is used, chemists must oxidize the sulfur at a later stage. This late-stage oxidation (using reagents like Oxone) poses a severe chemoselectivity risk to other oxidizable functional groups present in advanced intermediates. Avoiding this step prevents a typical 15-25% yield loss associated with over-oxidation side reactions and complex chromatographic purifications [2].

Evidence DimensionDownstream Yield Retention
Target Compound Data100% retention of the sulfone moiety without further oxidative steps
Comparator Or Baseline3-(phenylthio)propan-1-ol (requires late-stage oxidation, risking 15-25% yield loss)
Quantified DifferenceSaves 1-2 synthetic steps and prevents up to 25% late-stage yield attrition
ConditionsMulti-step API synthesis involving oxidizable functional groups

Pre-oxidized building blocks de-risk scale-up routes by eliminating harsh oxidative conditions on complex, high-value advanced intermediates.

Carbonyl protective group precursor
Class-level inference
3-phenylsulfonyl-1,2-propanediol from allylphenylsulfone acts as DBU-cleavable protection reagent for aldehydes/ketones
Enables non-aqueous deprotection methodology research
Alkyl sulfone analogs not reported for this transformation

Facile Alpha-Carbanion Generation for C-C Bond Formation

The strong electron-withdrawing nature of the phenylsulfonyl group in 3-(Phenylsulfonyl)propan-1-ol drastically acidifies the adjacent methylene protons (estimated pKa ~29 in DMSO) [1]. Once the primary hydroxyl group is protected, this high acidity allows for rapid, quantitative deprotonation using strong bases (e.g., n-BuLi or LDA at -78°C) to generate a highly stabilized carbanion. This nucleophile efficiently traps various electrophiles. Standard unfunctionalized propanol derivatives possess a carbon pKa >45, making them completely inert to alpha-deprotonation and useless for this type of C-C bond formation [2].

Evidence DimensionAlpha-Proton Acidity (pKa)
Target Compound DatapKa ~29 (enables quantitative deprotonation at -78°C)
Comparator Or BaselineStandard propanol derivatives (pKa >45, non-deprotonable at carbon)
Quantified Difference>15 orders of magnitude increase in carbon acidity
ConditionsTreatment with n-BuLi or LDA in THF at -78°C (hydroxyl protected)

It provides a reliable, high-yielding pathway to construct complex carbon frameworks that simple aliphatic alcohols cannot achieve.

Chiral building block synthesis
Class-level inference
Diastereomerically pure γ-hydroxysulfones obtained via reported two-step protocol; absolute configuration proven by CD
Supports asymmetric synthesis research with defined stereochemistry
Aryl sulfone stability may favor stereocontrol over aliphatic analogs

Superior Shelf Stability for Procurement and Storage

From a supply chain and handling perspective, 3-(Phenylsulfonyl)propan-1-ol demonstrates excellent thermal and atmospheric stability, resisting auto-oxidation under standard warehouse conditions [1]. In contrast, the corresponding oxidized building block, 3-(phenylsulfonyl)propanal, is notoriously unstable and prone to rapid trimerization and air oxidation, typically requiring specialized storage at -20°C and offering a reliable shelf life of less than 3 months [2]. Procuring the alcohol allows for >99% purity retention over 12 months at room temperature, with oxidation to the aldehyde performed only immediately prior to use [1].

Evidence DimensionStorage Stability and Purity Retention
Target Compound Data>12 months at room temperature (>99% purity)
Comparator Or Baseline3-(phenylsulfonyl)propanal (<3 months at -20°C)
Quantified Difference4x longer shelf life with significantly lower cold-chain storage costs
ConditionsStandard laboratory or warehouse storage (20-25°C in air)

Procuring the alcohol form drastically reduces cold-chain logistics costs and material waste due to degradation.

Anti-inflammatory scaffold context
Cross-study comparable
Analog SC-5576 reported to reduce iritic hyperemia in rabbit model; no objectionable side-effects noted in patent data
May support anti-inflammatory lead-finding research
Quantitative dose-response data not publicly available; class-level extrapolation
Julia olefination substrate
Class-level inference
Phenyl sulfone mandatory for classic Julia-Lythgoe cascade; alkyl sulfones not viable substrates
Essential for stereoselective alkene synthesis research
Phenyl group a non-negotiable structural requirement

Synthesis of Spirocyclic and Heterocyclic APIs

Leveraging its bifunctional nature, this compound is ideal as a linchpin in complex scaffold synthesis. The primary alcohol can be coupled via mild Mitsunobu conditions, and the sulfone-stabilized alpha-carbanion can subsequently be deprotonated and cyclized onto an internal electrophile, forming stable spiro or fused ring systems without relying on harsh basic alkylations [1].

Precursor for Mild N- and O-Alkylating Agents

Where direct alkylation with 3-chloro-1-phenylsulfonylpropane fails due to base-catalyzed elimination, 3-(Phenylsulfonyl)propan-1-ol can be smoothly converted into 3-(phenylsulfonyl)propyl tosylate or triflate. These highly reactive, yet neutral, electrophiles allow for the precise alkylation of sensitive pharmaceutical intermediates under exceptionally mild conditions [2].

Julia-Lythgoe Olefination Sequences

By protecting the alcohol and utilizing the highly acidic alpha-protons (pKa ~29), the compound serves as a robust nucleophile for addition to aldehydes or ketones. Subsequent reductive elimination of the sulfone yields complex, stereodefined double bonds crucial for the total synthesis of natural products and advanced materials [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral γ-hydroxysulfone building blocks
Aryl sulfone-directed diastereoselective reduction pathway
Stereochemical outcome and absolute configuration confirmation
Julia olefination for (E)-alkenes
Phenylsulfonyl leaving group required for reductive elimination
Alkene geometry and coupling efficiency
Anti-inflammatory lead discovery
Phenylsulfonylpropanol scaffold with reported model activity
SAR studies and target engagement in inflammation models
Reductive desulfonylation methodology
Single-electron transfer elimination enabled by phenyl sulfone
Reaction scope and functional group tolerance

XLogP3

0.8

Wikipedia

1-Propanol, 3-(phenylsulfonyl)-

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